molecular formula C14H16N2O3 B4569658 2-(3,4-dimethylphenoxy)-N-3-isoxazolylpropanamide

2-(3,4-dimethylphenoxy)-N-3-isoxazolylpropanamide

Cat. No.: B4569658
M. Wt: 260.29 g/mol
InChI Key: AMFXOASCEJYPNE-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-3-isoxazolylpropanamide is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.11609238 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Toxicology

Research on 2,4-D herbicide, a structurally related compound, focuses on its worldwide use in agricultural and urban settings and the consequent environmental implications. The scientometric review by Zuanazzi et al. (2020) analyzed global trends and identified key areas of concern, including occupational risk, neurotoxicity, and effects on non-target species, particularly aquatic ones. This study highlights the need for future research on the molecular biology of herbicides like 2,4-D, emphasizing gene expression and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Pharmacological Exploration

Exploration of tamoxifen and its derivatives, as covered by Shagufta and Ahmad (2018), shows the importance of synthesizing novel derivatives to understand mechanisms of action better and to develop agents with reduced side effects for various therapeutic targets. This reflects the broader pharmacological research strategy of modifying chemical structures to achieve desired biological effects and safety profiles (Shagufta & Ahmad, 2018).

Advances in Chemical Synthesis

The synthesis and applications of sulfonamides, which include a wide range of clinically used drugs, have been extensively reviewed. Carta, Scozzafava, and Supuran (2012) discussed novel drugs launched that incorporate the sulfonamide group, highlighting the ongoing need for new sulfonamides to act as selective drugs targeting specific enzymes or receptors. This review underscores the importance of structural motifs in drug development and the potential of sulfonamides in future therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Environmental and Health Safety

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-4-5-12(8-10(9)2)19-11(3)14(17)15-13-6-7-18-16-13/h4-8,11H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFXOASCEJYPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.